molecular formula C16H25N7O3 B15289223 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide

Cat. No.: B15289223
M. Wt: 363.42 g/mol
InChI Key: UHCNIPHINRNOFE-UHFFFAOYSA-N
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Description

H-Gly-Gly-Arg-anilide is a tripeptide derivative that consists of glycine, glycine, and arginine residues linked together with an anilide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-Arg-anilide typically involves solid-phase peptide synthesis (SPPS) techniques The process begins with the attachment of the first amino acid (glycine) to a resin, followed by sequential addition of the remaining amino acids (glycine and arginine) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)

Industrial Production Methods: On an industrial scale, the production of H-Gly-Gly-Arg-anilide may involve large-scale peptide synthesizers and automated systems to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: H-Gly-Gly-Arg-anilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce certain functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of H-Gly-Gly-Arg-anilide, as well as substituted analogs with different functional groups.

Scientific Research Applications

H-Gly-Gly-Arg-anilide has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe in studying peptide-protein interactions.

  • Medicine: H-Gly-Gly-Arg-anilide may have therapeutic potential in treating diseases related to peptide and protein dysfunction.

  • Industry: The compound can be utilized in the development of new materials and technologies, such as biodegradable polymers and drug delivery systems.

Mechanism of Action

The mechanism by which H-Gly-Gly-Arg-anilide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

H-Gly-Gly-Arg-anilide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • H-Gly-Gly-Arg-OH: A tripeptide without the anilide group.

  • H-Gly-Arg-OH: A dipeptide consisting of glycine and arginine.

  • H-Gly-Gly-OH: A dipeptide consisting of two glycine residues.

Properties

Molecular Formula

C16H25N7O3

Molecular Weight

363.42 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide

InChI

InChI=1S/C16H25N7O3/c17-9-13(24)21-10-14(25)23-12(7-4-8-20-16(18)19)15(26)22-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,17H2,(H,21,24)(H,22,26)(H,23,25)(H4,18,19,20)

InChI Key

UHCNIPHINRNOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN

Origin of Product

United States

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